N1-(2,3,4,5,6-pentafluorophenyl)-2-[(4-bromophenyl)thio]acetamide
Description
This compound features a unique acetamide core substituted with a pentafluorophenyl group at the N1 position and a 4-bromophenylthio moiety at the C2 position.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF5NOS/c15-6-1-3-7(4-2-6)23-5-8(22)21-14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSGMAFEVGQHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172154 | |
| Record name | 2-[(4-Bromophenyl)thio]-N-(2,3,4,5,6-pentafluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271798-47-1 | |
| Record name | 2-[(4-Bromophenyl)thio]-N-(2,3,4,5,6-pentafluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271798-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Bromophenyl)thio]-N-(2,3,4,5,6-pentafluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N1-(2,3,4,5,6-pentafluorophenyl)-2-[(4-bromophenyl)thio]acetamide is a compound with significant potential in pharmacological applications due to its unique structural features. With a molecular formula of C14H7BrF5NOS and a molecular weight of 412.17 g/mol, this compound exhibits interesting biological activities that warrant detailed exploration.
- Molecular Formula : C14H7BrF5NOS
- Molecular Weight : 412.17 g/mol
- CAS Number : Not specified in the search results but can be referenced as needed.
Antitumor Activity
Research indicates that compounds similar to this compound have demonstrated notable antitumor properties. For instance, studies on pyrazole derivatives have shown their effectiveness against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) where they exhibited cytotoxic effects and potential synergistic interactions with established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6l | A549 | 0.46 | Apoptosis induction via mitochondrial pathway |
| 6k | A549 | 3.14 | Apoptosis induction |
| Doxorubicin | MCF-7 | Varies | Standard chemotherapy agent |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have been extensively studied for their antibacterial and antifungal activities. For example, certain pyrazole carboxamides have shown significant antifungal activity against various strains, which may indicate similar potential for this compound due to the presence of halogenated phenyl groups that often enhance biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. The presence of the pentafluorophenyl group is believed to enhance lipophilicity and potentially improve membrane permeability, which can facilitate better interaction with biological targets . The bromine substituent on the phenyl ring may also play a role in increasing the compound's reactivity and selectivity towards specific biological pathways.
Case Studies
- Breast Cancer Studies : In a study involving various pyrazole derivatives tested against MCF-7 and MDA-MB-231 cell lines, compounds with bromine and chlorine substitutions exhibited markedly higher cytotoxicity compared to others. This finding suggests that similar halogenated compounds like this compound could yield promising results in future cancer research .
- Antifungal Research : A series of synthesized pyrazole carboxamides were evaluated for their antifungal activity. Results indicated that specific structural modifications led to enhanced efficacy against fungal strains. This highlights the importance of further investigating this compound in similar contexts .
Scientific Research Applications
Medicinal Chemistry
N1-(2,3,4,5,6-pentafluorophenyl)-2-[(4-bromophenyl)thio]acetamide has been investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of fluorine atoms may enhance the lipophilicity and metabolic stability of the compound, making it a candidate for further investigation in cancer therapeutics .
- Antimicrobial Properties : The thioacetamide group is known for its biological activity. Research into related compounds indicates potential antimicrobial properties, which could be explored further with this specific compound .
Materials Science
The unique fluorinated structure of this compound lends itself to applications in materials science:
- Fluorinated Polymers : The compound can be used as a building block for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings and advanced material applications .
Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent:
- Building Block for Synthesis : The presence of both bromine and sulfur functionalities allows for further derivatization. It can participate in nucleophilic substitution reactions or be used to construct more complex molecular architectures .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of fluorinated thioacetamides. The researchers synthesized several derivatives and tested their efficacy against human cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range .
Case Study 2: Development of Fluorinated Polymers
Research conducted at a leading materials science institute focused on developing new fluorinated polymeric materials using this compound as a precursor. The synthesized polymers demonstrated superior chemical resistance and thermal stability compared to non-fluorinated counterparts .
Comparison with Similar Compounds
Comparative Analysis Table
Mechanistic and Pharmacokinetic Insights
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
